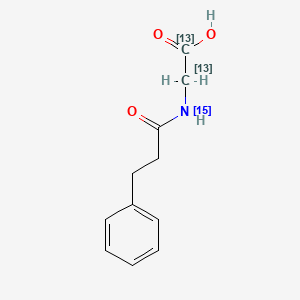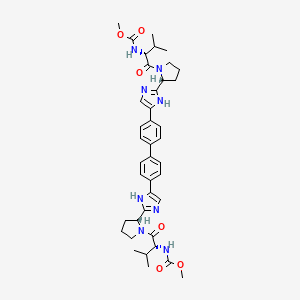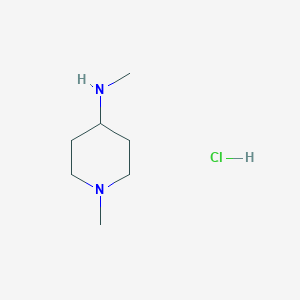
N,1-dimethyl-4-Piperidinamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C7H17ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups attached to the nitrogen atom at the 4-position of the piperidine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylpiperidin-4-amine hydrochloride typically involves the reaction of N,N-dimethylamine with 4-piperidone. One common method includes the following steps:
Reaction with Dimethylamine Hydrochloride: N-(tert-Butoxycarbonyl)-4-piperidone is treated with dimethylamine hydrochloride and sodium cyanoborohydride in methanol. The reaction is carried out at room temperature for several days.
Acidic Workup: The reaction mixture is then treated with concentrated hydrochloric acid, followed by extraction with methylene chloride.
Industrial Production Methods: Industrial production of N,N-dimethylpiperidin-4-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: N,N-dimethylpiperidin-4-amine N-oxide.
Reduction Products: Secondary amines.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethylpiperidin-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Mechanism of Action
The mechanism of action of N,N-dimethylpiperidin-4-amine hydrochloride involves its interaction with molecular targets such as NMDA receptors. It is believed to modulate the activity of these receptors by binding to specific sites, thereby influencing synaptic transmission and plasticity. This modulation can have various effects on neurological functions and is being explored for potential therapeutic applications .
Comparison with Similar Compounds
N,N-Dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a piperidine ring.
N,N-Dimethylpiperidine: Lacks the amine group at the 4-position, making it less reactive in certain chemical reactions.
Uniqueness: N,N-Dimethylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate NMDA receptors sets it apart from other similar compounds, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H17ClN2 |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
N,1-dimethylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-7-3-5-9(2)6-4-7;/h7-8H,3-6H2,1-2H3;1H |
InChI Key |
FVKOJZFISSJDML-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)



![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
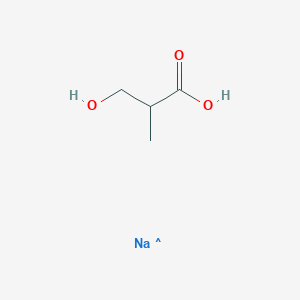
![4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13844221.png)
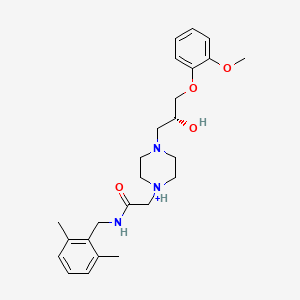
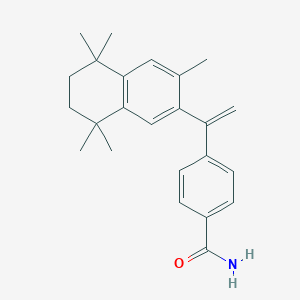
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
